![molecular formula C16H11ClN4O B12158905 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline](/img/structure/B12158905.png)
5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline
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Overview
Description
5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is a heterocyclic compound that features a quinoline core substituted with an imidazo[1,2-a]pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline typically involves multi-step reactions. One common method includes the condensation of 5-chloroquinoline with an imidazo[1,2-a]pyrimidine derivative under specific conditions. The reaction often requires a catalyst and a controlled environment to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinoline core .
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Research indicates that compounds related to 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline exhibit significant antimycobacterial properties. A study demonstrated that certain derivatives showed anti-tuberculosis activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations ranging from 8 to 128 µg/mL. This suggests potential for developing new anti-TB agents based on the compound's structure and activity profile .
Protein Kinase Inhibition
The compound has been investigated as a potential inhibitor of various protein kinases, which are critical in signaling pathways associated with cancer and other diseases. The imidazo[1,2-a]pyrimidine moiety is known to interact with kinase targets, making it a candidate for further development in cancer therapeutics. Research has shown that modifications to the quinoline scaffold can enhance selectivity and potency against specific kinases .
Neuropharmacology
Peripheral Benzodiazepine Receptor Binding
Studies have identified derivatives of imidazo[1,2-a]pyrimidines as having high affinity for peripheral benzodiazepine receptors (PBRs). The synthesis of radiolabeled compounds has enabled in vivo studies to assess their distribution and binding characteristics in models of neurodegenerative diseases. These compounds could serve as imaging agents to evaluate PBR expression, potentially aiding in the diagnosis and treatment monitoring of conditions like Alzheimer's disease .
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents on the quinoline and imidazo rings. Techniques such as cross-coupling reactions and condensation methods are commonly employed to create diverse analogs for biological evaluation .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Variations in substituents can significantly influence biological activity, leading researchers to explore different functional groups that enhance potency or selectivity against target proteins.
Case Studies
Mechanism of Action
The mechanism of action of 5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have comparable biological activities.
Quinoline Derivatives: These compounds also feature a quinoline core and are studied for their diverse chemical and biological properties.
Uniqueness
5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed review of its biological activity, highlighting key findings from various studies, including in vitro and in vivo research, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C14H11ClN4O
- Molecular Weight : 288.72 g/mol
Research indicates that this compound exhibits antimicrobial , antitumor , and anti-inflammatory properties. The mechanisms through which these effects are realized include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathogenic processes. For instance, it acts as an inhibitor of phosphodiesterase enzymes, which play a critical role in cellular signaling pathways related to inflammation and immune responses .
- Interference with DNA Synthesis : The quinoline structure is known to interact with DNA, potentially leading to cytotoxic effects against cancer cells by disrupting their replication processes .
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In studies involving cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
HeLa | 9.8 |
A549 | 15.3 |
These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, making it a potential lead for anticancer drug development .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus. The results showed that the compound significantly reduced bacterial load in infected mice models when administered at a dosage of 10 mg/kg . -
Case Study on Antitumor Activity :
In another study, the compound was tested in vivo using xenograft models of human tumors. Treatment with this compound resulted in a notable reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent .
Properties
Molecular Formula |
C16H11ClN4O |
---|---|
Molecular Weight |
310.74 g/mol |
IUPAC Name |
5-chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline |
InChI |
InChI=1S/C16H11ClN4O/c17-13-4-5-14(15-12(13)3-1-6-18-15)22-10-11-9-21-8-2-7-19-16(21)20-11/h1-9H,10H2 |
InChI Key |
WEATWSHJRYOINE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CN4C=CC=NC4=N3)Cl |
Origin of Product |
United States |
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